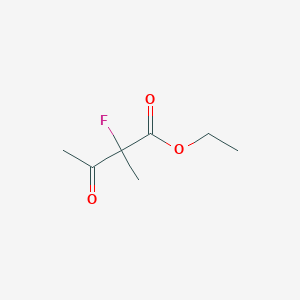
Ethyl 2-fluoro-2-methyl-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is of interest due to its unique structural features, which include a fluorine atom, a methyl group, and a keto group attached to a butyric acid ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester typically involves the esterification of 2-Fluoro-2-methyl-3-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium.
Major Products
Hydrolysis: 2-Fluoro-2-methyl-3-oxobutyric acid and ethanol.
Reduction: 2-Fluoro-2-methyl-3-hydroxybutyric acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The keto group can participate in hydrogen bonding and other interactions, further influencing the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-2-methyl-3-oxobutyric acid methyl ester
- 2-Fluoro-2-methyl-3-oxobutyric acid propyl ester
- 2-Fluoro-2-methyl-3-oxobutyric acid isopropyl ester
Uniqueness
2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the fluorine atom also imparts distinct properties, such as increased stability and resistance to metabolic degradation.
Propriétés
Numéro CAS |
122795-13-5 |
|---|---|
Formule moléculaire |
C7H11FO3 |
Poids moléculaire |
162.16 g/mol |
Nom IUPAC |
ethyl 2-fluoro-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C7H11FO3/c1-4-11-6(10)7(3,8)5(2)9/h4H2,1-3H3 |
Clé InChI |
OWWHYTYIIZMKIH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C(=O)C)F |
SMILES canonique |
CCOC(=O)C(C)(C(=O)C)F |
Synonymes |
Butanoic acid, 2-fluoro-2-methyl-3-oxo-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















